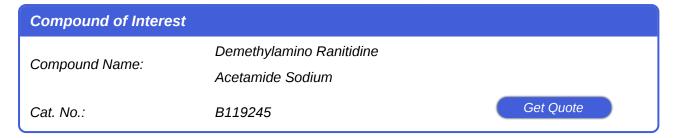


In-Depth Technical Guide to the Chemical Characterization of Ranitidine Related Compound D

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characterization of Ranitidine Related Compound D, a known impurity of the drug ranitidine. This document outlines the compound's fundamental properties, detailed analytical methodologies for its identification and quantification, and a summary of its key characterization data.

Introduction to Ranitidine Related Compound D

Ranitidine Related Compound D is an impurity associated with the synthesis and degradation of ranitidine, a histamine H2-receptor antagonist. Regulatory bodies require the identification and control of such impurities to ensure the safety and efficacy of pharmaceutical products. A thorough chemical characterization of these related compounds is therefore essential for drug development and quality control.

Chemical Identity:



Parameter	Value
Chemical Name	N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide
CAS Number	117846-02-3[1][2][3]
Molecular Formula	C12H19N3O4S[1][2][3]
Molecular Weight	301.36 g/mol [1][2][3]
Appearance	Pale Yellow Gel[3]

Analytical Methodologies

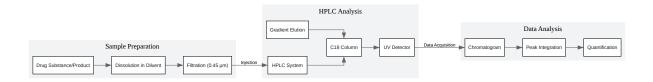
The accurate identification and quantification of Ranitidine Related Compound D necessitate the use of advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for separation and quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural elucidation and confirmation.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for the separation of Ranitidine Related Compound D from ranitidine and its other impurities. A key challenge in method development is achieving adequate resolution between impurity D and the closely eluting impurity E.[4]

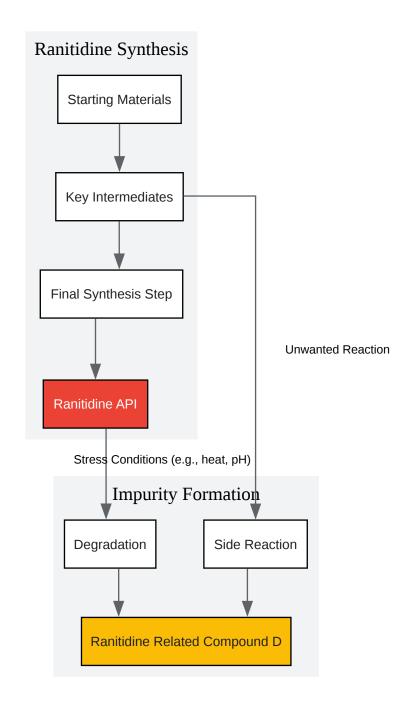
Illustrative HPLC Workflow:











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